Einecs 275-860-5

Description

Einecs 275-860-5 corresponds to the chemical compound (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4), an α,β-unsaturated ester-carboxylic acid derivative. Its molecular formula is C₅H₆O₄, with a molecular weight of 130.10 g/mol and an InChI Key of NKHAVTQWNUWKEO-IHWYPQMZSA-N . The compound features a conjugated system between the double bond and the carbonyl groups, making it reactive in cycloaddition and polymerization reactions. Industrially, it serves as an intermediate in organic synthesis, particularly in the preparation of functionalized polymers and bioactive molecules.

Hazard Profile: Classified under CLP regulations, it carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) due to its electrophilic nature .

Properties

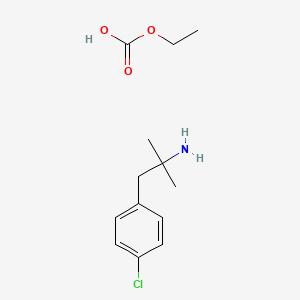

CAS No. |

71701-04-7 |

|---|---|

Molecular Formula |

C13H20ClNO3 |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine;ethyl hydrogen carbonate |

InChI |

InChI=1S/C10H14ClN.C3H6O3/c1-10(2,12)7-8-3-5-9(11)6-4-8;1-2-6-3(4)5/h3-6H,7,12H2,1-2H3;2H2,1H3,(H,4,5) |

InChI Key |

WJOZSEJBNHCSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)O.CC(C)(CC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 275-860-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high-quality standards.

Chemical Reactions Analysis

Types of Reactions: Einecs 275-860-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.

Scientific Research Applications

Einecs 275-860-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 275-860-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variation in the Ester Group

Compound A : (E)-4-Ethoxy-4-oxobut-2-enoic acid

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- Similarity Score : 0.92 (compared to Einecs 275-860-5)

- Key Differences: The methoxy group (-OCH₃) in this compound is replaced with an ethoxy group (-OCH₂CH₃). The longer alkyl chain may lower melting point due to reduced crystallinity.

Compound B : Maleic acid monomethyl ester (CAS 617-23-0)

- Molecular Formula : C₅H₆O₄

- Molecular Weight : 130.10 g/mol

- Structural Divergence: Maleic acid monomethyl ester is a cis isomer (Z-configuration), whereas this compound adopts the trans configuration (E-configuration). The cis isomer exhibits higher polarity and reactivity in Diels-Alder reactions due to reduced steric hindrance .

Functional Analogs: α,β-Unsaturated Carboxylic Acid Derivatives

Compound C : Fumaric acid (CAS 110-17-8)

- Molecular Formula : C₄H₄O₄

- Key Functional Similarities :

- Both compounds are α,β-unsaturated diacids, enabling participation in Michael addition and copolymerization.

- Fumaric acid lacks the ester moiety, rendering it more water-soluble but less reactive in nucleophilic acyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.